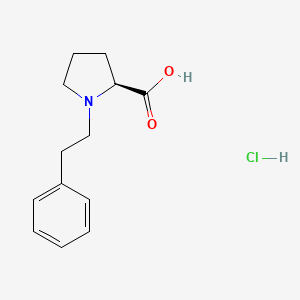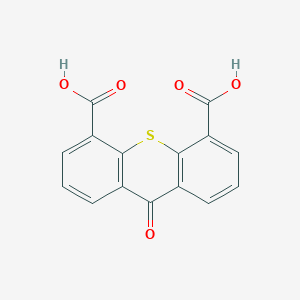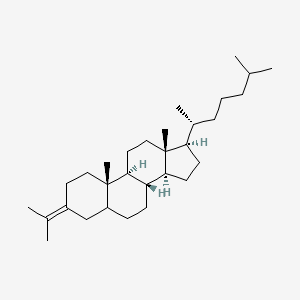
1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with fluorenone and dodecanone as the primary starting materials.
Acetylation: Fluorenone undergoes acetylation to introduce the acetyl group at the 7th position. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling Reaction: The acetylated fluorenone is then coupled with dodecanone through a Friedel-Crafts acylation reaction. This reaction is facilitated by a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Catalyst Recovery: Efficient recovery and recycling of catalysts to minimize waste and reduce costs.
Purification: Advanced purification techniques such as distillation and recrystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the ketone group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones depending on the extent of oxidation.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Various substituted fluorenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one can be compared with other fluorenyl compounds:
1-(9-Methyl-9H-fluoren-2-YL)ethanone: Similar structure but with a shorter alkyl chain.
1-(9-Propyl-9H-fluoren-2-YL)ethanone: Contains a propyl group instead of a dodecanone chain.
1-(9-Ethyl-9H-fluoren-2-YL)ethanone: Features an ethyl group, leading to different chemical properties.
Uniqueness: this compound is unique due to its long dodecanone chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
61314-13-4 |
|---|---|
Molekularformel |
C27H34O2 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
1-(7-acetyl-9H-fluoren-2-yl)dodecan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-4-5-6-7-8-9-10-11-12-27(29)22-14-16-26-24(18-22)19-23-17-21(20(2)28)13-15-25(23)26/h13-18H,3-12,19H2,1-2H3 |
InChI-Schlüssel |
FYKXUIBXCLUBQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


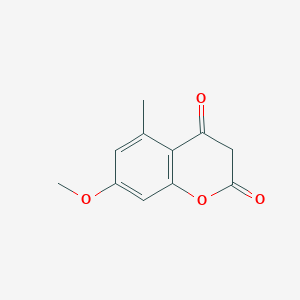
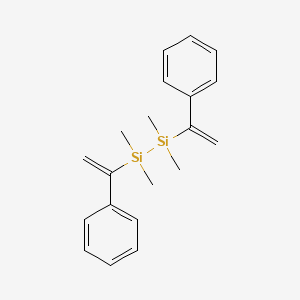
![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)

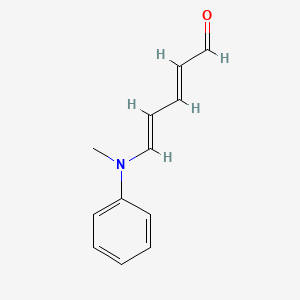
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)
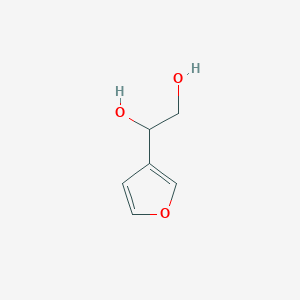
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
